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Introduction
(Z)-Azoxystrobin is a widely used fungicide that belongs to the strobilurin class. Its primary

mode of action is the inhibition of mitochondrial respiration by binding to the Quinone outside

(Qo) site of cytochrome b, a key component of the mitochondrial respiratory chain's Complex III

(also known as ubiquinol-cytochrome c reductase).[1][2][3][4][5][6] This inhibition disrupts the

electron transport chain, leading to a decrease in ATP synthesis, an increase in the production

of reactive oxygen species (ROS), and ultimately, cell death.[1][3][7] Understanding the impact

of (Z)-Azoxystrobin on mitochondrial function is crucial for toxicological assessments and for

exploring its potential as a therapeutic agent in diseases characterized by metabolic

dysregulation.

These application notes provide a detailed overview of the methods used to assess the

inhibitory effects of (Z)-Azoxystrobin on mitochondrial respiration. The protocols described

herein are designed to be a comprehensive resource for researchers in various fields, including

toxicology, pharmacology, and cancer biology.
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The inhibitory effects of (Z)-Azoxystrobin have been quantified in various cell lines. The

following tables summarize the reported 50% inhibitory concentrations (IC50) and other key

quantitative data.

Table 1: IC50 Values of (Z)-Azoxystrobin in Different Cell Lines
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Cell Line Assay Exposure Time IC50 Reference

Primary Cortical

Neurons
Cell Viability 24 hours 30 µM [1]

Primary Cortical

Neurons
Cell Viability 7 days 10 µM [1]

CAL27 (Oral

Squamous

Carcinoma)

CCK8 24 hours 4.4 µg/mL [8]

CAL27 (Oral

Squamous

Carcinoma)

CCK8 48 hours 6.5 µg/mL [8]

CAL27 (Oral

Squamous

Carcinoma)

CCK8 72 hours 5.9 µg/mL [8]

SCC15 (Oral

Squamous

Carcinoma)

CCK8 24 hours 7.82 µg/mL [8]

SCC15 (Oral

Squamous

Carcinoma)

CCK8 48 hours 7.51 µg/mL [8]

SCC15 (Oral

Squamous

Carcinoma)

CCK8 72 hours 8.02 µg/mL [8]

KYSE-150

(Esophageal

Squamous

Carcinoma)

MTT 48 hours 2.42 µg/mL [6]

HepG2

(Hepatocellular

Carcinoma)

Resazurin 24 hours 231.2 µM [9]
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HepG2

(Hepatocellular

Carcinoma)

MTT 24 hours 206.1 µM [9]

Table 2: Inhibition of Mitochondrial Complex III Activity

Cell Line Treatment Effect Reference

CAL27

5 µg/mL (Z)-

Azoxystrobin for 24

hours

Significant decrease

in mitochondrial

complex III activity

[8]

Signaling Pathways and Experimental Workflows
The inhibition of mitochondrial Complex III by (Z)-Azoxystrobin triggers a cascade of cellular

events, primarily leading to apoptosis through the intrinsic pathway. The following diagrams

illustrate the key signaling pathway and a general experimental workflow for assessing these

effects.
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Caption: Signaling pathway of (Z)-Azoxystrobin-induced mitochondrial dysfunction.
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Caption: General experimental workflow for assessing azoxystrobin effects.
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Experimental Protocols
Cell Viability Assay (MTT/CCK8)
This protocol determines the cytotoxic effect of (Z)-Azoxystrobin and is used to calculate the

IC50 value.

Materials:

Cells of interest

96-well plates

(Z)-Azoxystrobin stock solution (in DMSO)

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting

Kit-8) solution

DMSO (for MTT assay)

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Prepare serial dilutions of (Z)-Azoxystrobin in complete culture medium.

Remove the old medium from the wells and add 100 µL of the prepared (Z)-Azoxystrobin
dilutions. Include a vehicle control (DMSO) and a blank (medium only).

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

For MTT assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate

for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to

dissolve the formazan crystals. c. Measure the absorbance at 570 nm.
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For CCK8 assay: a. Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours at

37°C. b. Measure the absorbance at 450 nm.

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value

using appropriate software.[8][9]

Mitochondrial Complex III Activity Assay
This assay directly measures the enzymatic activity of Complex III.

Materials:

Isolated mitochondria or cell lysates

Assay buffer (e.g., potassium phosphate buffer)

Cytochrome c (oxidized)

Ubiquinol (or a suitable substrate analog like decylubiquinol)

Antimycin A (Complex III inhibitor, for control)

Spectrophotometer capable of kinetic measurements at 550 nm

Procedure:

Prepare the reaction mixture containing assay buffer and cytochrome c.

Add the mitochondrial sample to the cuvette.

Initiate the reaction by adding the substrate (ubiquinol).

Immediately measure the increase in absorbance at 550 nm over time, which corresponds to

the reduction of cytochrome c.[8][10][11][12]

To determine the specific activity of Complex III, perform a parallel experiment in the

presence of Antimycin A and subtract this rate from the total rate.
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To test the effect of (Z)-Azoxystrobin, pre-incubate the mitochondrial sample with various

concentrations of the compound before adding the substrate.

High-Resolution Respirometry (HRR)
HRR measures oxygen consumption rates (OCR) in living cells, providing a comprehensive

assessment of mitochondrial function.

Materials:

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Intact or permeabilized cells

Respiration medium (e.g., MiR05)

Substrates, uncouplers, and inhibitors (e.g., pyruvate, malate, ADP, succinate, rotenone,

oligomycin, FCCP, antimycin A)

Procedure (Substrate-Uncoupler-Inhibitor Titration - SUIT protocol):

Calibrate the oxygen sensors of the respirometer.

Add the cell suspension to the chambers containing pre-warmed respiration medium.

ROUTINE respiration: Measure the basal OCR of intact cells.

LEAK respiration: Add oligomycin to inhibit ATP synthase, measuring oxygen consumption

coupled to proton leak.

ETS capacity: Titrate an uncoupler (e.g., FCCP) to dissipate the proton gradient and

measure the maximum capacity of the electron transport system.

Complex I-linked respiration: Add substrates for Complex I (e.g., pyruvate, malate,

glutamate) and ADP.

Complex II-linked respiration: Add a Complex I inhibitor (rotenone) followed by a Complex II

substrate (succinate).
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Residual Oxygen Consumption (ROX): Add a Complex III inhibitor (antimycin A) to shut

down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

To assess the effect of (Z)-Azoxystrobin, the compound can be added at different stages of

the SUIT protocol to pinpoint its specific inhibitory effect.[13][14][15]

Measurement of Mitochondrial Membrane Potential
(ΔΨm)
This protocol uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to assess

changes in ΔΨm.

Materials:

Cells cultured on glass-bottom dishes or in suspension

TMRM stock solution (in DMSO)

Fluorescence microscope or flow cytometer

FCCP (uncoupler, as a positive control for depolarization)

Procedure:

Load the cells with 50-100 nM TMRM in culture medium for 20-30 minutes at 37°C.[16]

Wash the cells with pre-warmed PBS or medium to remove excess dye.

Treat the cells with (Z)-Azoxystrobin for the desired duration.

Acquire images using a fluorescence microscope (excitation/emission ~548/574 nm) or

analyze the cell suspension by flow cytometry.[16][17]

A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization. Use

FCCP-treated cells as a positive control for complete depolarization.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b601239?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/22057559/
https://researchportal.helsinki.fi/files/243955806/High_resolution.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5408571/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12271852/
https://www.benchchem.com/product/b601239?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12271852/
https://www.researchgate.net/figure/Measurements-of-ROS-production-by-DHE-A-C-and-mitochondrial-membrane-potential-by-TMRM_fig3_270288977
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measurement of Mitochondrial Reactive Oxygen Species
(ROS)
This protocol uses the fluorescent probe MitoSOX Red to specifically detect mitochondrial

superoxide.

Materials:

Cells

MitoSOX Red reagent stock solution (in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Flow cytometer or fluorescence microscope

Procedure:

Treat cells with (Z)-Azoxystrobin for the desired time.

Incubate the cells with 5 µM MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected

from light.[16][18]

Wash the cells three times with warm HBSS.

Analyze the cells immediately by flow cytometry (PE channel) or fluorescence microscopy

(excitation/emission ~510/580 nm).[16][18]

An increase in red fluorescence indicates an increase in mitochondrial superoxide

production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b601239#methods-for-assessing-
mitochondrial-respiration-inhibition-by-z-azoxystrobin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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